molecular formula C17H13BrN2O4S B417587 (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

(3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

Cat. No.: B417587
M. Wt: 421.3g/mol
InChI Key: ZVYXCLJGAORGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of hydrazides with carbon disulfide and subsequent oxidation. The bromophenyl group is introduced via bromination reactions, and the final esterification step involves the reaction of the acetic acid derivative with 3-methoxy-phenol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dehalogenated products.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a promising candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, anticancer agent, and anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound in medicinal chemistry .

Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It is also explored for its potential use in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to bind to various enzymes, inhibiting their activity and disrupting essential biological processes. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

  • [5-(3-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid ethyl ester
  • [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid 3-methoxy-phenyl ester
  • [5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid 3-methoxy-phenyl ester

Uniqueness: The unique combination of the bromophenyl group and the oxadiazole ring in (3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate provides it with distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the oxadiazole ring contributes to its stability and bioactivity .

Properties

Molecular Formula

C17H13BrN2O4S

Molecular Weight

421.3g/mol

IUPAC Name

(3-methoxyphenyl) 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C17H13BrN2O4S/c1-22-11-5-4-6-12(9-11)23-15(21)10-25-17-20-19-16(24-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3

InChI Key

ZVYXCLJGAORGDZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.